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Compound of Interest

Compound Name: Elimusertib-d3

Cat. No.: B15618933

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for the quantitative analysis of Elimusertib, a potent and
selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, in human
plasma. Elimusertib-d3 is utilized as the internal standard (IS) to ensure high accuracy and
precision. The straightforward protocol, involving a simple protein precipitation step, offers
excellent sensitivity, linearity, and reproducibility, making it suitable for pharmacokinetic studies
in drug development.

Introduction

Elimusertib (BAY-1895344) is a small molecule inhibitor of ATR kinase, a critical regulator of the
DNA Damage Response (DDR) pathway.[1][2] By inhibiting ATR, Elimusertib prevents the
repair of DNA damage, leading to synthetic lethality in cancer cells with existing defects in other
DNA repair pathways, such as those with ATM mutations.[2] The quantification of Elimusertib in
biological matrices is crucial for pharmacokinetic assessments in preclinical and clinical
studies. This document provides a detailed protocol for the determination of Elimusertib
concentrations in human plasma using a validated LC-MS/MS method with its deuterated
stable isotope-labeled internal standard, Elimusertib-d3.
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Signaling Pathway of Elimusertib

Elimusertib targets the ATR kinase, a key component of the DNA damage response pathway. In
response to DNA single-strand breaks and replication stress, ATR is activated and
phosphorylates a cascade of downstream targets, including Chk1.[3] This signaling cascade
leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Elimusertib prevents
the phosphorylation of Chkl and other downstream effectors, abrogating the cell cycle
checkpoint and leading to the accumulation of DNA damage, ultimately resulting in apoptotic
cell death in cancer cells.[3][4]
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Sample Preparation Workflow

50 pL Plasma Sample

Add 10 pL Elimusertib-d3 IS

'

Add 200 pL Acetonitrile

'

Vortex 1 min

'

Centrifuge 13,500 x g, 5 min

'

Transfer Supernatant
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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